MAO-B Versus MAO-A Isoform Selectivity Reversal Relative to Parent 8-Hydroxyquinoline
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline exhibits a pronounced selectivity reversal for MAO isoform inhibition compared to the parent 8-hydroxyquinoline scaffold. The target compound inhibits human MAO-B with an IC₅₀ of 1,130 nM (1.13 μM) while showing negligible activity against human MAO-A (IC₅₀ >100,000 nM; i.e., >100 μM), yielding a calculated MAO-B selectivity index of >88.5 [1]. In contrast, the unsubstituted 8-hydroxyquinoline parent demonstrates preferential inhibition of rat brain mitochondrial MAO-A over MAO-B [2]. This represents a qualitative inversion of isoform preference driven by the C7 4-nitroanilino-benzhydryl substitution. For further context, the well-studied 8-HQ derivative M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) is a potent but non-selective MAO inhibitor (IC₅₀ MAO-A = 37 nM, MAO-B = 57 nM; selectivity index ≈1.5), whereas the target compound provides >88-fold MAO-B selectivity, albeit with lower absolute potency [3].
| Evidence Dimension | MAO isoform inhibition selectivity (MAO-A IC₅₀ / MAO-B IC₅₀) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ >100,000 nM; MAO-B IC₅₀ = 1,130 nM; Selectivity Index (MAO-A/MAO-B) >88.5 |
| Comparator Or Baseline | Parent 8-hydroxyquinoline: preferential MAO-A inhibition over MAO-B (rat brain mitochondria). M30 (8-HQ-propargylamine hybrid): MAO-A IC₅₀ = 37 nM, MAO-B IC₅₀ = 57 nM, SI = 1.5 |
| Quantified Difference | Target compound MAO-B selectivity index >88.5 vs. SI ≈1.5 for M30 (59-fold difference in selectivity ratio); qualitative reversal of isoform preference vs. parent 8-HQ |
| Conditions | Human recombinant MAO-A and MAO-B (fluorescence assay monitoring kynuramine conversion to 4-hydroxyquinoline after 20 min); rat brain mitochondrial MAO for parent 8-HQ comparator [1][2][3] |
Why This Matters
MAO-B selective inhibition is therapeutically relevant for Parkinson's disease and neurodegenerative disorders without the dietary tyramine restriction ('cheese effect') associated with MAO-A inhibition, making this compound a mechanistically distinct research tool within the 8-HQ class.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC50 >1.00E+5 nM; MAO-B IC50 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Curated by ChEMBL, Northeast Ohio Medical University. Accessed 2026. View Source
- [2] Youdim MBH, Fridkin M, Zheng H. Novel bifunctional drugs targeting monoamine oxidase inhibition and iron chelation as an approach to neuroprotection in Parkinson's disease and other neurodegenerative diseases. J Neural Transm. 2004;111(10-11):1455-1471. View Source
- [3] Gal S, Zheng H, Fridkin M, Youdim MBH. Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases. In vivo selective brain monoamine oxidase inhibition and prevention of MPTP-induced striatal dopamine depletion. J Neurochem. 2005;95(1):79-88. (M30: MAO-A IC50 = 0.037 ± 0.02 μM; MAO-B IC50 = 0.057 ± 0.01 μM) View Source
